3-chloro-N'-hydroxy-4,5-dimethoxybenzenecarboximidamide
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Overview
Description
3-chloro-N’-hydroxy-4,5-dimethoxybenzenecarboximidamide is a chemical compound with the molecular formula C9H11ClN2O3 and a molecular weight of 230.65 g/mol . This compound is characterized by the presence of a chloro group, hydroxy group, and two methoxy groups attached to a benzene ring, along with a carboximidamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N’-hydroxy-4,5-dimethoxybenzenecarboximidamide typically involves the reaction of 3-chloro-4,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions to form the corresponding oxime. This intermediate is then subjected to further reaction with an appropriate reagent to introduce the carboximidamide group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N’-hydroxy-4,5-dimethoxybenzenecarboximidamide can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to replace the chloro group.
Major Products Formed
Oxidation: Formation of 3-chloro-4,5-dimethoxybenzaldehyde.
Reduction: Formation of 3-chloro-N’-hydroxy-4,5-dimethoxybenzeneamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-N’-hydroxy-4,5-dimethoxybenzenecarboximidamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N’-hydroxy-4,5-dimethoxybenzenecarboximidamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4,5-dimethoxybenzaldehyde: A precursor in the synthesis of 3-chloro-N’-hydroxy-4,5-dimethoxybenzenecarboximidamide.
3-chloro-4,5-dimethoxyaniline: A related compound with similar structural features.
3-hydroxy-4,5-dimethoxystilbene: A natural product with similar methoxy groups on the benzene ring
Uniqueness
3-chloro-N’-hydroxy-4,5-dimethoxybenzenecarboximidamide is unique due to the presence of both a chloro group and a carboximidamide group on the benzene ring, which imparts distinct chemical and biological properties. Its combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H11ClN2O3 |
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Molecular Weight |
230.65 g/mol |
IUPAC Name |
3-chloro-N'-hydroxy-4,5-dimethoxybenzenecarboximidamide |
InChI |
InChI=1S/C9H11ClN2O3/c1-14-7-4-5(9(11)12-13)3-6(10)8(7)15-2/h3-4,13H,1-2H3,(H2,11,12) |
InChI Key |
WLKRZZMZLQWUCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=NO)N)Cl)OC |
Origin of Product |
United States |
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